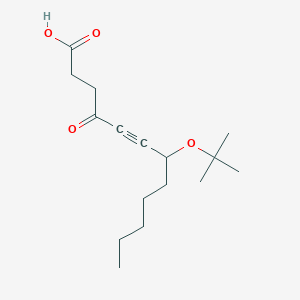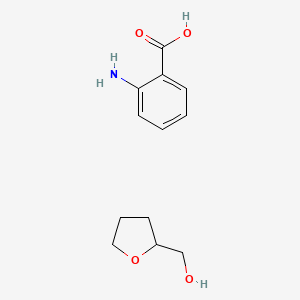
2-Aminobenzoic acid;oxolan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoic acid;oxolan-2-ylmethanol is a compound that combines the properties of 2-aminobenzoic acid and oxolan-2-ylmethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid typically involves the Hofmann reaction, where phthalimide is treated with bromine in a basic medium to yield anthranilic acid . The reaction conditions include dissolving sodium hydroxide in water, adding bromine, and then phthalimide, followed by neutralization with hydrochloric acid.
Oxolan-2-ylmethanol can be synthesized by the hydrogenation of furfural, which involves the reduction of furfural in the presence of a catalyst such as palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the same Hofmann reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity . Oxolan-2-ylmethanol is produced industrially by the catalytic hydrogenation of furfural, which is derived from agricultural by-products like corn cobs and oat hulls .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Oxolan-2-ylmethanol can undergo:
Oxidation: It can be oxidized to form oxolan-2-one.
Reduction: It can be reduced to form oxolan-2-ylmethane.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation of 2-Aminobenzoic Acid: Quinonoid structures.
Reduction of 2-Aminobenzoic Acid: 2-Aminobenzyl alcohol.
Oxidation of Oxolan-2-ylmethanol: Oxolan-2-one.
Reduction of Oxolan-2-ylmethanol: Oxolan-2-ylmethane
Scientific Research Applications
2-Aminobenzoic acid is used as a starting material for the synthesis of benzofused heterocycles and plays a vital role in the biosynthesis of tryptophan and its derivatives . It is also used in the preparation of dyes, perfumes, and medicines .
Oxolan-2-ylmethanol is used as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances . It is also used in the production of resins and polymers.
Mechanism of Action
2-Aminobenzoic acid acts as a nucleophile in various chemical reactions due to the presence of the amino group. It can participate in the biosynthesis of tryptophan by reacting with indole-3-glycerol phosphate . The molecular targets include enzymes involved in the biosynthesis pathways of amino acids and alkaloids.
Oxolan-2-ylmethanol exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and other interactions. It can act as a solvent, stabilizing various chemical species in solution .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Similar to 2-aminobenzoic acid but lacks the amino group.
Salicylic Acid: Similar to 2-aminobenzoic acid but has a hydroxyl group instead of an amino group.
Furfuryl Alcohol: Similar to oxolan-2-ylmethanol but has a furan ring instead of a tetrahydrofuran ring
Uniqueness
2-Aminobenzoic acid is unique due to its dual functionality as both an amino acid and a carboxylic acid, making it versatile in various chemical reactions . Oxolan-2-ylmethanol is unique due to its stability and ability to act as a solvent and intermediate in various industrial processes .
Properties
CAS No. |
61157-41-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-aminobenzoic acid;oxolan-2-ylmethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-4-2-1-3-5(6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2 |
InChI Key |
MUQVPOQFQYYELP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CO.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B14577108.png)
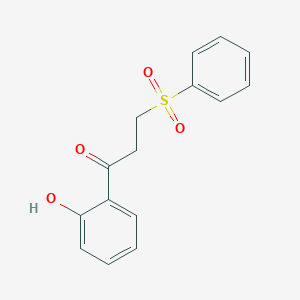
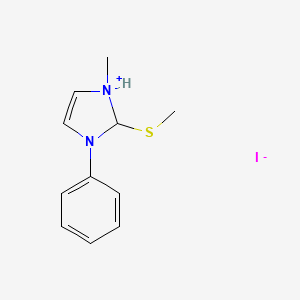
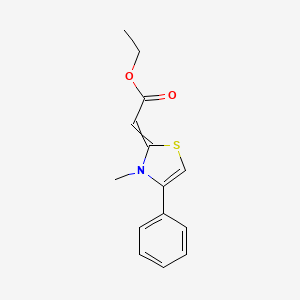
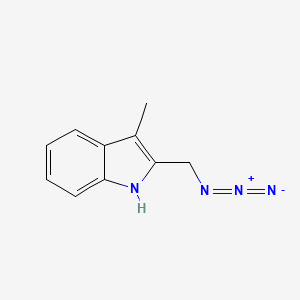
![4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14577154.png)
![3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol](/img/structure/B14577158.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
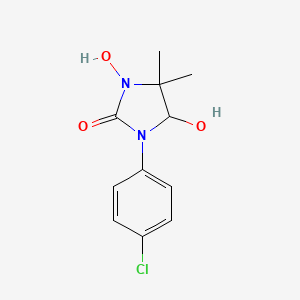
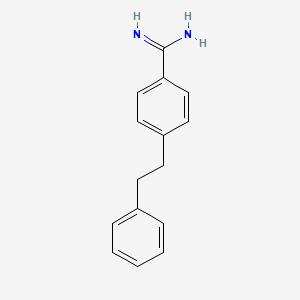
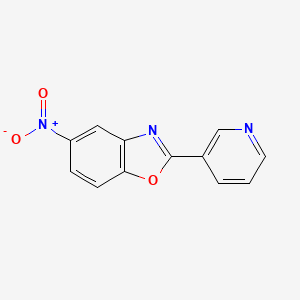
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)
